1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI)
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is DL-tyrosyl-DL-alanyl-DL-α-aspartyl-DL-alanyl-DL-isoleucyl-DL-phenylalanyl-DL-threonyl-DL-asparagyl-DL-seryl-DL-tyrosyl-DL-arginyl-DL-lysyl-DL-valyl-DL-leucyl-glycyl-DL-glutaminyl-DL-leucyl-DL-seryl-DL-alanyl-DL-arginyl-DL-lysyl-DL-leucyl-DL-leucyl-DL-glutaminyl-DL-α-aspartyl-DL-isoleucyl-DL-methionyl-DL-seryl-DL-argininamide; acetic acid; hydrate . The peptide sequence corresponds to residues 1–29 of human GHRH, with an argininamide modification at position 29 and stabilization via acetate salt hydration.
Structural Characteristics :
- Sequence : YADAIFTSNSYRKVLGQLSARKLLQDIMSRA.
- Modifications : C-terminal amidation (argininamide), acetate counterion, and crystalline hydrate.
- Molecular Formula : $$ \text{C}{149}\text{H}{246}\text{N}{44}\text{O}{42}\text{S} \cdot \text{C}2\text{H}4\text{O}2 \cdot \text{H}2\text{O} $$ .
- Molecular Weight : 3,436.0 g/mol (PubChem), 3,357.91 g/mol (ChemicalBook), and 3,417.97 g/mol (LookChem), with variations arising from hydration state and salt form.
The structural complexity arises from 29 amino acids with D/L stereochemical variations, acetate coordination, and water molecules in the hydrate.
Synonym Relationships: Sermorelin Acetate and GRF (1-29) Analogues
This compound is interchangeably referred to as Sermorelin acetate in pharmacological contexts. Key synonyms include:
- GRF (1-29) amide (human) acetate salt
- Sermorelin acetate hydrate
- Geref (brand name for diagnostic use)
- Mod GRF 1-29 (research analogue with enhanced stability)
Sermorelin acetate is the shortest functional fragment of GHRH, retaining the bioactive N-terminal domain necessary for growth hormone (GH) secretion. The "Mod GRF 1-29" variant, while structurally similar, incorporates amino acid substitutions (e.g., D-alanine at position 2) to resist enzymatic degradation, extending its half-life from <10 minutes to ~30 minutes.
Molecular Composition Analysis: Acetate Salt Hydration Characteristics
The acetate salt formulation stabilizes the peptide via ionic interactions between the argininamide C-terminus and acetate anions. Hydration involves water molecules integrated into the crystalline lattice, enhancing solubility and shelf life.
Key Compositional Features :
- Acetate Content : 8–12% by weight, confirmed via high-performance ion chromatography (HPIC).
- Hydration : Water content ≤8.0% (Karl Fischer titration).
- Amino Acid Profile : Deviations ≤10% from theoretical values, ensuring batch consistency.
Physicochemical Properties :
Properties
IUPAC Name |
acetic acid;4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S.C2H4O2.H2O/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4;/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBWJRSBOVKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H252N44O45S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with the selection of a polystyrene-based resin functionalized with Rink amide linker, enabling C-terminal amidation upon cleavage. The first Fmoc-protected amino acid (C-terminal arginine) is attached via its carboxyl group to the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of N,N-diisopropylethylamine (DIPEA). The resin is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) to ensure optimal swelling and reactivity.
Sequential Amino Acid Coupling and Deprotection
A Biotage® Initiator+ Alstra™ microwave peptide synthesizer automates the 29-cycle synthesis. Each cycle involves:
-
Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group.
-
Amino Acid Coupling : Fmoc-amino acid (4 equiv), HBTU (3.8 equiv), and DIPEA (8 equiv) in DMF react for 5–10 min under microwave irradiation (50–75°C).
-
Washing : Sequential DMF and DCM rinses remove excess reagents.
The microwave-assisted approach enhances coupling efficiency (>99.5% per cycle) and reduces cycle time to 30–40 min. Critical side-chain protections include:
-
Arginine : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
-
Lysine : Boc (tert-butyloxycarbonyl)
-
Aspartic Acid/Glutamic Acid : OtBu (tert-butyl ester)
C-Terminal Argininamide Modification
The C-terminal argininamide is achieved through the Rink amide resin, which releases the peptide as a primary amide upon cleavage. This modification enhances metabolic stability by resisting carboxypeptidase-mediated degradation.
Cleavage and Crude Peptide Isolation
Cleavage Cocktail Composition
The peptide-resin undergoes cleavage for 2–3 hours at 25°C using a mixture of:
-
Trifluoroacetic acid (TFA, 94%)
-
Water (2.5%)
-
Triisopropylsilane (TIS, 2.5%)
-
1,2-Ethanedithiol (EDT, 1%)
This formulation removes side-chain protecting groups while minimizing side reactions like aspartimide formation.
Precipitation and Initial Purification
The cleaved peptide is precipitated in ice-cold diethyl ether, centrifuged (12,000 × g, 10 min), and lyophilized. Crude yield typically ranges from 60–75%, with purity ≈50–70% by analytical HPLC.
Purification Strategies
Solid-Phase Extraction (SPE) Preconcentration
Crude peptide is reconstituted in 0.1% aqueous TFA and loaded onto a Strata™ X-CW weak cation exchange cartridge (30 mg, 3 mL). After washing with 0.1% TFA, elution with 5% formic acid in methanol isolates the target peptide. This step removes hydrophobic impurities and increases purity to ≈80%.
Semi-Preparative Reversed-Phase HPLC
Further purification uses a Waters XBridge™ BEH300 C18 column (5 µm, 10 × 250 mm) with gradient elution:
| Time (min) | %B (ACN in 0.1% TFA) | Flow Rate (mL/min) |
|---|---|---|
| 0 | 10 | 5 |
| 30 | 35 | 5 |
| 35 | 100 | 5 |
Fractions are analyzed by LC-HRMS (Waters Xevo™ G2-XS QToF), and those with >95% purity are pooled.
Acetate Salt Formation and Hydration
Ion Exchange for Acetate Counterion
The purified peptide (free base form) is dissolved in 0.1 M acetic acid and lyophilized to yield the acetate salt. This process is repeated thrice to ensure complete ion exchange.
Hydration Control
Lyophilization from tert-butanol/water (1:1) produces a monohydrate form, confirmed by Karl Fischer titration (5.3–6.1% water content).
Structural Characterization
High-Resolution Mass Spectrometry
LC-HRMS analysis confirms the molecular weight (observed: 3436.2 Da; calculated: 3435.9 Da) with a mass error of 0.87 ppm.
Peptide Mapping via Tryptic Digest
| Fragment | Sequence | Observed m/z | Calculated m/z |
|---|---|---|---|
| T1 | YADAIFTNSYR | 657.82 | 657.80 |
| T2 | KVLGQLSARK | 614.35 | 614.33 |
Fragments are analyzed using a Q Exactive™ HF-X Orbitrap, confirming sequence coverage >98%.
Analytical Specifications
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (214 nm) | ≥98.5% |
| Acetate Content | Ion Chromatography | 5.9–6.7% |
| Water Content | Karl Fischer | 5.0–6.5% |
| Endotoxins | LAL Test | <0.1 EU/mg |
Synthetic Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions: 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Endocrine Applications
1.1 Growth Hormone Regulation
1-29-Somatoliberin plays a crucial role in stimulating the secretion of growth hormone from the pituitary gland. Research has shown that subcutaneous administration of this compound can restore growth hormone levels in individuals with deficiencies. For instance, studies indicate that GHRH can promote nitrogen retention and increase serum somatomedin C levels, which are vital for growth and development in children with growth hormone deficiency .
1.2 Analog Potency
Synthetic analogs of 1-29-Somatoliberin have been developed to enhance its potency. For example, analogs such as MR-409 exhibit significantly increased activity in stimulating growth hormone release compared to the native form, demonstrating up to 450 times greater potency within 30 minutes post-administration . This enhancement is attributed to modifications at specific amino acid positions that increase receptor affinity.
Immunological Applications
2.1 Immune Response Modulation
GHRH and its analogs have been implicated in modulating immune responses. In studies involving experimental autoimmune encephalomyelitis (EAE), GHRH was found to be essential for disease induction in animal models. Mice lacking GHRH receptors showed resistance to EAE, suggesting that GHRH plays a critical role in the pathogenesis of autoimmune diseases . This highlights the potential for GHRH analogs to serve as therapeutic agents in managing autoimmune conditions.
Cancer Research
3.1 Tumor Growth and Progression
Research indicates that GHRH is expressed in various tumors and may promote cancer cell proliferation by acting as a mitogenic factor. Specifically, the SV1 variant of GHRH has been associated with increased proliferation rates in cancer cells such as endometrial carcinoma . The use of GHRH antagonists has been explored as a strategy to inhibit tumor growth by blocking these pathways.
3.2 Therapeutic Potential
GHRH analogs have shown promise in enhancing the efficacy of cancer treatments by improving tissue repair mechanisms and reducing fibrosis post-surgery or injury . This dual action could make them valuable adjuncts in cancer therapy.
Cardiovascular Applications
GHRH has been linked to cardiovascular health through its effects on mesenchymal stem cells (MSCs). Studies indicate that GHRH agonists can enhance MSC regenerative potential, which may improve outcomes in heart disease by promoting cardiomyocyte survival and myocardial contractility . Additionally, compounds like tesamorelin have demonstrated efficacy in lowering cholesterol levels and improving lipid profiles in diabetic models .
Data Summary
The following table summarizes key findings from various studies on the applications of 1-29-Somatoliberin:
Mechanism of Action
The compound exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the surface of pituitary cells. This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the release of growth hormone from the pituitary gland. The released growth hormone then acts on various tissues to promote growth and metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Research Findings
Modifications and Stability
- L-argininamide vs. D-arginine substitutions : The presence of D-arginine in Acetyl-(D-Arg²)-GRF (1-29) amide (CAS 93942-91-7) enhances proteolytic resistance compared to the L-argininamide variant (CAS 114466-38-5), prolonging its half-life in vitro .
- Acetylation: N-terminal acetylation (e.g., in CAS 93965-89-0) improves peptide stability by blocking aminopeptidase degradation .
Functional Outcomes
- Growth Hormone Release : All analogs retain the core GHRH sequence required for binding to the GHRH receptor (GHRHR) on pituitary cells. However, Acetyl-(D-Arg²)-GRF (1-29) amide demonstrates 2–3-fold higher potency in stimulating growth hormone secretion in rodent models compared to unmodified GHRH fragments .
Research Implications and Limitations
- Pharmacokinetic Data: Limited studies exist on the acetate hydrate form (CAS 114466-38-5). Further research is needed to compare its bioavailability with other salts (e.g., trifluoroacetate) .
- Safety: All analogs are restricted to non-human use due to insufficient toxicological data .
Biological Activity
1-29-Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide hormone that plays a crucial role in stimulating the synthesis and release of growth hormone (GH) from the pituitary gland. The specific compound under discussion, 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI), has garnered attention for its diverse biological activities beyond GH regulation, including effects on cell growth, wound healing, inflammation, and potential therapeutic applications in various diseases.
GHRH exerts its effects primarily through binding to the growth hormone-releasing hormone receptor (GHRHR) located on pituitary somatotrophs. This interaction activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which subsequently enhances GH secretion. Additionally, GHRH and its analogs have been shown to influence extrapituitary functions, including roles in cancer progression and neuroprotection.
1. Cell Growth and Repair
Research has demonstrated that GHRH and its analogs can promote cell proliferation and tissue repair. For instance:
- Wound Healing: GHRH analogs enhance the migration of fibroblasts to injury sites, accelerating tissue repair processes. Studies indicate that synthetic peptides like MR-409 significantly promote healing while reducing fibrosis, making them candidates for post-surgical recovery applications .
- Cancer Proliferation: GHRH has been implicated in tumor biology, particularly in promoting the growth of certain cancers such as endometrial carcinoma. The SV1 variant of GHRH has been associated with increased proliferation rates in cancer cells .
2. Cardiovascular Effects
GHRH analogs have shown promise in enhancing cardiovascular health by improving myocardial contractility and energy metabolism:
- Cardiac Function: Agonists of GHRH have demonstrated beneficial effects on left ventricular function in patients with acromegaly, suggesting a role in managing cardiac hypertrophy associated with excessive GH levels .
- Metabolic Regulation: GHRH influences lipid metabolism and has been shown to reduce cholesterol levels in diabetic models, indicating potential therapeutic benefits for metabolic disorders .
3. Neuroprotective Effects
Emerging evidence suggests that GHRH may play a role in neuroprotection:
- Cognitive Function: Certain GHRH analogs have been shown to protect against neural apoptosis and may improve cognitive functions, highlighting their potential in treating neurodegenerative diseases .
- Mood Disorders: The anti-inflammatory properties of GHRH analogs have been explored in models of depression and anxiety, indicating a broader scope of action within the nervous system .
Case Studies
Several case studies illustrate the clinical implications of GHRH therapy:
- Acromegaly Management:
- Wound Healing in Diabetic Patients:
Comparative Data Table
| Study | Year | Population | Intervention | Key Findings |
|---|---|---|---|---|
| Popielarz-Grygalewicz | 2023 | 32 acromegaly patients | Somatostatin analogs | Improved myocardial contractility |
| Gadelha | 2022 | 25 acromegaly patients | Echocardiography | No significant difference except impaired radial strain |
| Koca | 2022 | 50 patients | LV and LA strain analysis | Impaired strain observed |
Q & A
Q. Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
